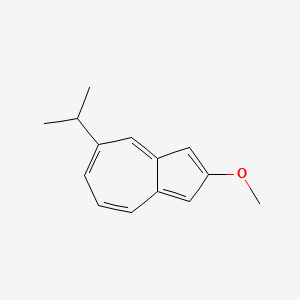
2-Methoxy-5-(propan-2-yl)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(propan-2-yl)azulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulene compounds are known for their unique structure, consisting of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(propan-2-yl)azulene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azulene core structure.
Methoxylation: Introduction of the methoxy group at the 2-position of the azulene ring.
Isopropylation: Introduction of the isopropyl group at the 5-position of the azulene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenequinones, while substitution reactions can introduce various functional groups onto the azulene ring.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(propan-2-yl)azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in dermatology for treating skin conditions.
Industry: Utilized in the development of dyes and pigments due to its vibrant blue color.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(propan-2-yl)azulene involves several pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, characterized by its blue color and similar structure.
1,4-Dimethylazulene: A derivative with methyl groups at the 1 and 4 positions.
2-Methoxyazulene: Similar to 2-Methoxy-5-(propan-2-yl)azulene but lacks the isopropyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
134919-68-9 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-methoxy-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16O/c1-10(2)11-5-4-6-12-8-14(15-3)9-13(12)7-11/h4-10H,1-3H3 |
InChI-Schlüssel |
DHDNOEXRDBHOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=CC(=CC2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
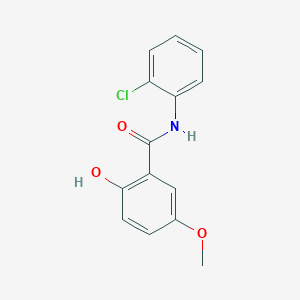
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
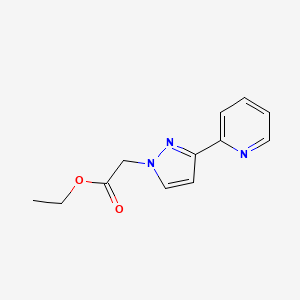
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
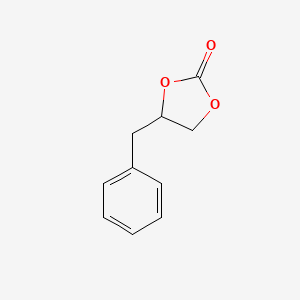
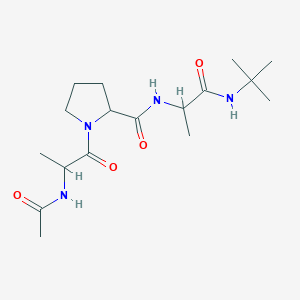
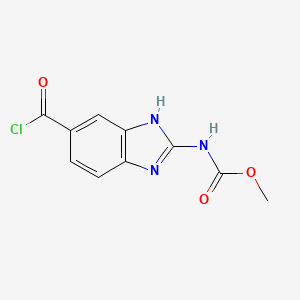
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
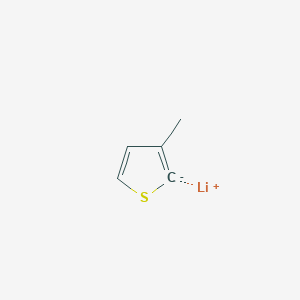
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
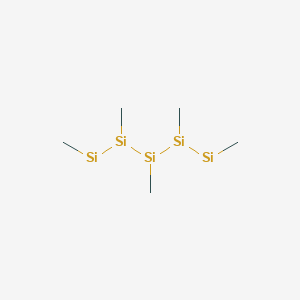
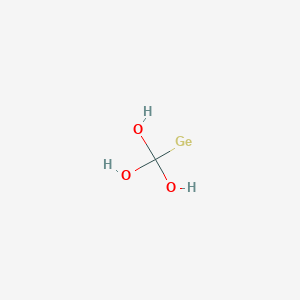
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
